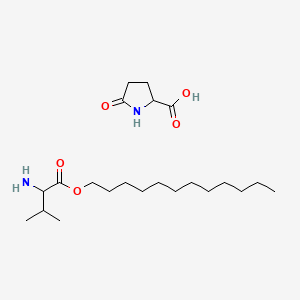Einecs 261-736-8
CAS No.: 59404-74-9
Cat. No.: VC17007483
Molecular Formula: C22H42N2O5
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59404-74-9 |
|---|---|
| Molecular Formula | C22H42N2O5 |
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | dodecyl 2-amino-3-methylbutanoate;5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C17H35NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;7-4-2-1-3(6-4)5(8)9/h15-16H,4-14,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |
| Standard InChI Key | AMBDPTFAWXBVRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)C(C(C)C)N.C1CC(=O)NC1C(=O)O |
Introduction
Identification and Structural Characteristics of EINECS 261-736-8
EINECS 261-736-8 corresponds to the chemical compound dodecyl 2-amino-3-methylbutanoate, a salt formed between dodecyl DL-valinate and 5-oxo-DL-proline in a 1:1 molar ratio . This substance is registered under the CAS number 59404-74-9 and is characterized by the molecular formula C₂₂H₄₂N₂O₅ and a molecular weight of 414.579 g/mol . The compound’s structure combines a dodecyl (C₁₂) alkyl chain esterified to the amino acid valine, which is further associated with 5-oxopyrrolidine-2-carboxylic acid (5-oxo-DL-proline).
Key Identifiers and Nomenclature
-
IUPAC Name: Dodecyl 2-amino-3-methylbutanoate; 5-oxopyrrolidine-2-carboxylic acid
-
Synonyms:
-
5-oxo-DL-proline, compound with dodecyl DL-valinate (1:1)
-
Dodecyl valinate 5-oxoproline salt
-
-
Regulatory Identifiers:
Physicochemical Properties
The compound exhibits distinct physical and chemical properties critical for industrial and research applications:
The high logP value indicates significant lipophilicity, suggesting preferential solubility in nonpolar solvents. The boiling point reflects thermal stability under standard atmospheric conditions, while the flash point underscores its flammability risk .
Applications and Industrial Use
The compound’s amphiphilic nature (due to the dodecyl chain and polar amino acid moieties) suggests potential applications in:
-
Surfactants: As emulsifiers in agrochemicals or personal care products.
-
Pharmaceuticals: As a prodrug or solubility enhancer for hydrophobic APIs.
-
Biodegradable Materials: Given its ester linkages, which may facilitate enzymatic degradation.
Notably, specific commercial uses remain undocumented in public literature, likely due to proprietary formulations .
Regulatory Compliance and Data Gaps Under REACH
EINECS 261-736-8 falls under the EU’s REACH Regulation (Registration, Evaluation, Authorization, and Restriction of Chemicals). A 2018 evaluation of REACH dossiers for high-tonnage substances (≥1,000 tpa) revealed systemic issues in data quality and waiving practices :
Key Findings from REACH Compliance Reports
-
Data Waiving Prevalence: 19–56% of endpoints (e.g., toxicity, ecotoxicity) relied on waivers or adaptations, often inadequately justified .
-
Critical Data Gaps: 12–61% of dossiers lacked essential information, particularly for developmental toxicity and reproductive toxicity .
-
Substance Sameness Issues: Discrepancies in chemical identity between lead and member registrants complicated hazard assessments .
For EINECS 261-736-8, the absence of publicly available Material Safety Data Sheets (MSDS) and ecotoxicity data raises concerns about occupational exposure limits and environmental fate .
Recent Research and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume